

# Unraveling the Pharmacological Profile of CHM-FUBIATA: A Technical Overview

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## Compound of Interest

Compound Name: *Chm-fubiata*

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## Abstract

**CHM-FUBIATA** is a novel synthetic cannabinoid, part of an emerging class of psychoactive substances designed to circumvent existing regulations.<sup>[1][2]</sup> This technical guide synthesizes the currently available, albeit limited, scientific knowledge on the pharmacological properties of **CHM-FUBIATA**. Due to its recent emergence, comprehensive in-vivo and in-vitro pharmacological data remains scarce.<sup>[1][2]</sup> However, initial metabolic profiling studies have begun to shed light on its biotransformation. This document presents a detailed analysis of its known metabolic pathways, physicochemical properties, and a hypothesized mechanism of action based on structurally related compounds. All quantitative data is presented in structured tables, and key experimental protocols and conceptual frameworks are visualized using diagrams.

## Introduction

**CHM-FUBIATA**, chemically identified as N-cyclohexyl-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetamide, is classified as a synthetic cannabinoid.<sup>[1]</sup> It has appeared in the recreational drug market, likely as a replacement for recently banned substances. Like other synthetic cannabinoids, it is anticipated to mimic the psychoactive effects of delta-9-tetrahydrocannabinol (THC), the primary active component of cannabis. However, the specific activity, potency, and toxicity of **CHM-FUBIATA** are largely undetermined, posing a significant challenge to public

health and forensic science. This guide aims to provide a foundational understanding of **CHM-FUBIATA** for the scientific community.

## Physicochemical Properties

A summary of the basic chemical and physical data for **CHM-FUBIATA** is provided in the table below. This information is crucial for its analytical identification and for understanding its potential interactions.

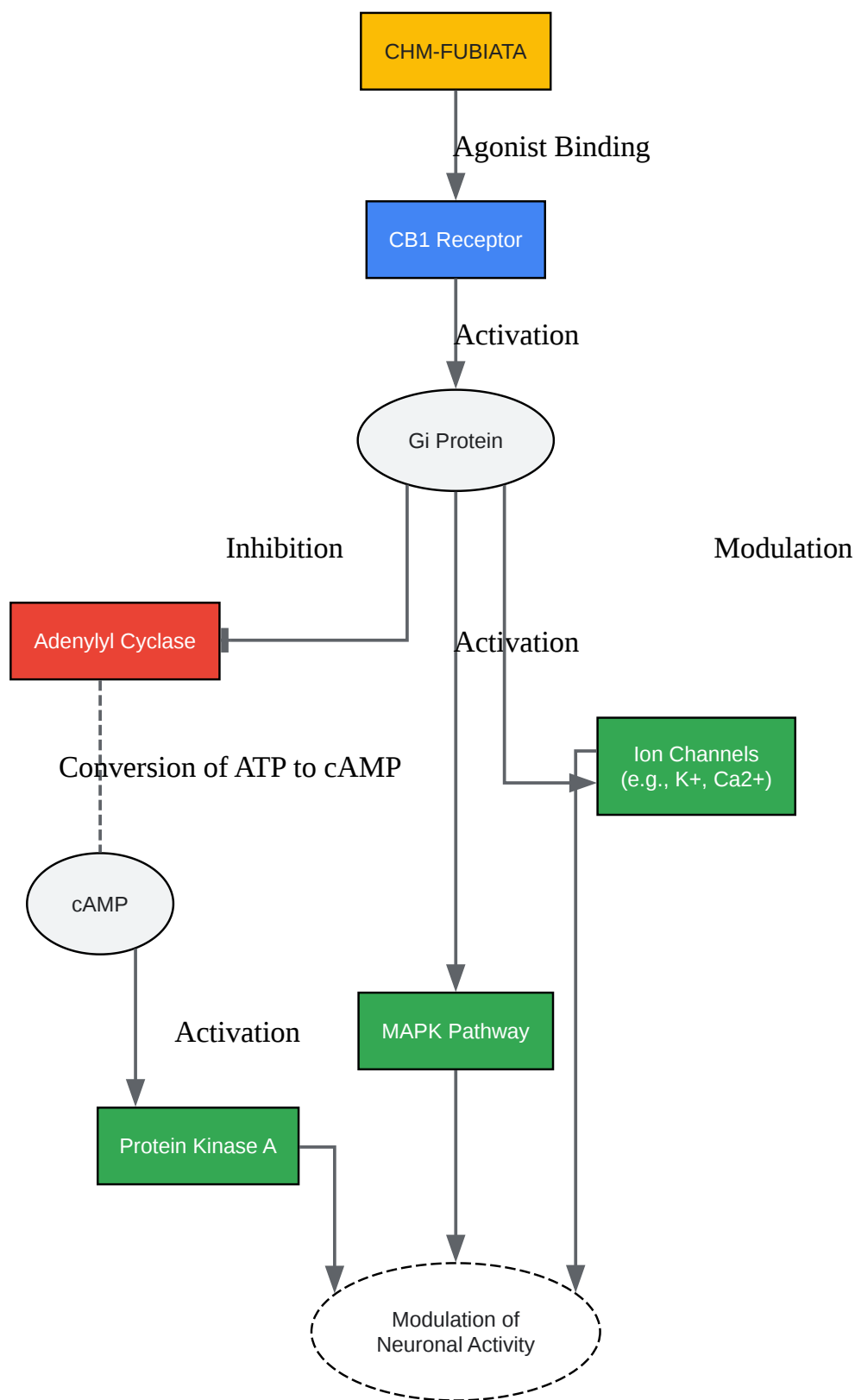
Property	Value	Reference
Chemical Formula	C23H25FN2O	
Molecular Weight	364.5 g/mol	
IUPAC Name	N-cyclohexyl-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetamide	
Appearance	Plant-Like Material	

## Pharmacodynamics: A Hypothesized Mechanism of Action

Direct studies on the binding affinity and functional activity of **CHM-FUBIATA** at cannabinoid receptors (CB1 and CB2) are not yet published. However, its structural classification as a synthetic cannabinoid strongly suggests that it acts as an agonist at these receptors. The psychoactive effects of similar compounds are primarily mediated by their interaction with the CB1 receptor in the central nervous system.

A structurally similar compound, ADB-FUBIATA, has been shown to be a potent and selective agonist for the human CB1 receptor (hCB1), with an EC50 of 635 nM and an Emax of 141% relative to the reference agonist CP55,940. ADB-FUBIATA displayed almost no activity at the CB2 receptor, indicating high selectivity. Given the structural similarities, it is plausible that **CHM-FUBIATA** also functions as a potent CB1 receptor agonist.

The proposed signaling pathway following CB1 receptor activation by a synthetic cannabinoid like **CHM-FUBIATA** is depicted below.



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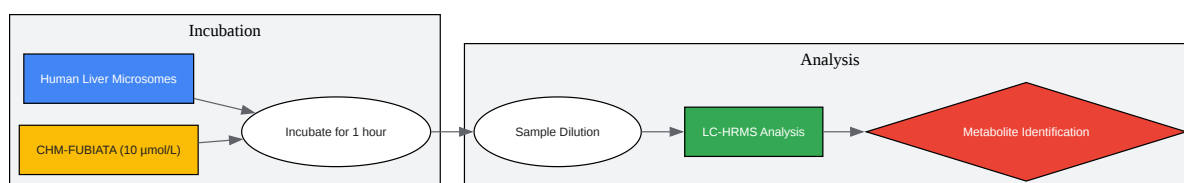
Hypothesized CB1 Receptor Signaling Pathway for **CHM-FUBIATA**.

## Pharmacokinetics: In Vitro Metabolic Profiling

The primary source of pharmacological data for **CHM-FUBIATA** comes from an in-vitro study investigating its phase I metabolism.

## Experimental Protocol: In Vitro Metabolism Study

The methodology employed in the metabolic profiling of **CHM-FUBIATA** is summarized below.



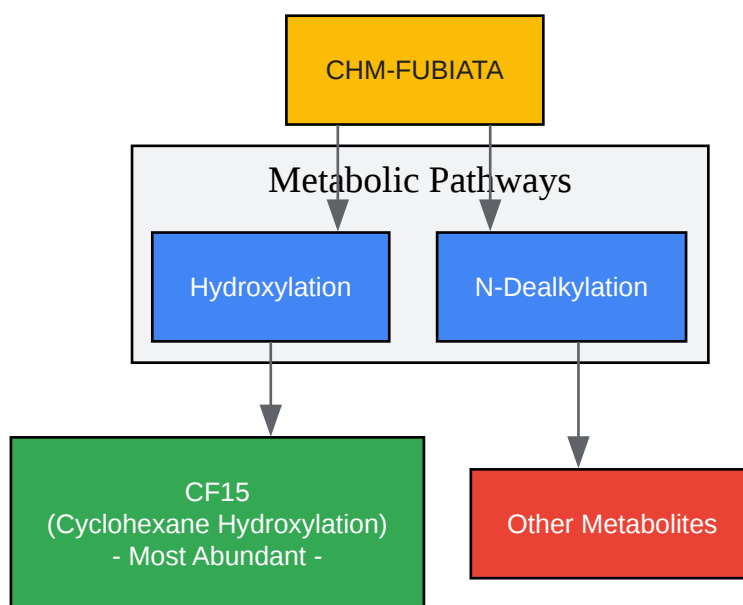
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Workflow for the In Vitro Metabolic Profiling of **CHM-FUBIATA**.

## Metabolic Pathways and Major Metabolites

The in-vitro study revealed that **CHM-FUBIATA** undergoes metabolism primarily through hydroxylation and N-dealkylation. The most abundant metabolite identified was CF15, which is hydroxylated at the cyclohexane moiety. This finding suggests that CF15 could serve as a key biomarker for detecting **CHM-FUBIATA** consumption in urinalysis.

The primary metabolic transformations are illustrated in the diagram below.



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Primary Metabolic Pathways of **CHM-FUBIATA**.

## Toxicology

There is currently no published data on the toxicology of **CHM-FUBIATA**. However, synthetic cannabinoids as a class have been associated with a range of adverse events, including fatalities. The toxicological profile of **CHM-FUBIATA** remains a critical area for future research.

## Conclusion and Future Directions

The pharmacological understanding of **CHM-FUBIATA** is in its infancy. While in-vitro metabolic studies have provided initial insights into its biotransformation, a comprehensive assessment of its pharmacodynamics and toxicology is urgently needed. Future research should prioritize:

- **Receptor Binding and Functional Assays:** To determine the binding affinity and efficacy of **CHM-FUBIATA** at CB1 and CB2 receptors.
- **In Vivo Studies:** To investigate the pharmacokinetic profile, behavioral effects, and toxicity in animal models.
- **Identification of Additional Metabolites:** To develop a more complete picture of its metabolic fate.

- Development of Analytical Methods: To enable the robust detection of **CHM-FUBIATA** and its metabolites in biological samples for clinical and forensic purposes.

This guide serves as a starting point for researchers and professionals working to characterize the risks associated with this emerging synthetic cannabinoid. The limited data underscores the need for continued vigilance and research in the dynamic landscape of new psychoactive substances.

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## References

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